

benchmarking Dioxohydrazine computational methods

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Compound Focus: Dioxohydrazine

CAS No.: 16824-89-8

Cat. No.: S620775

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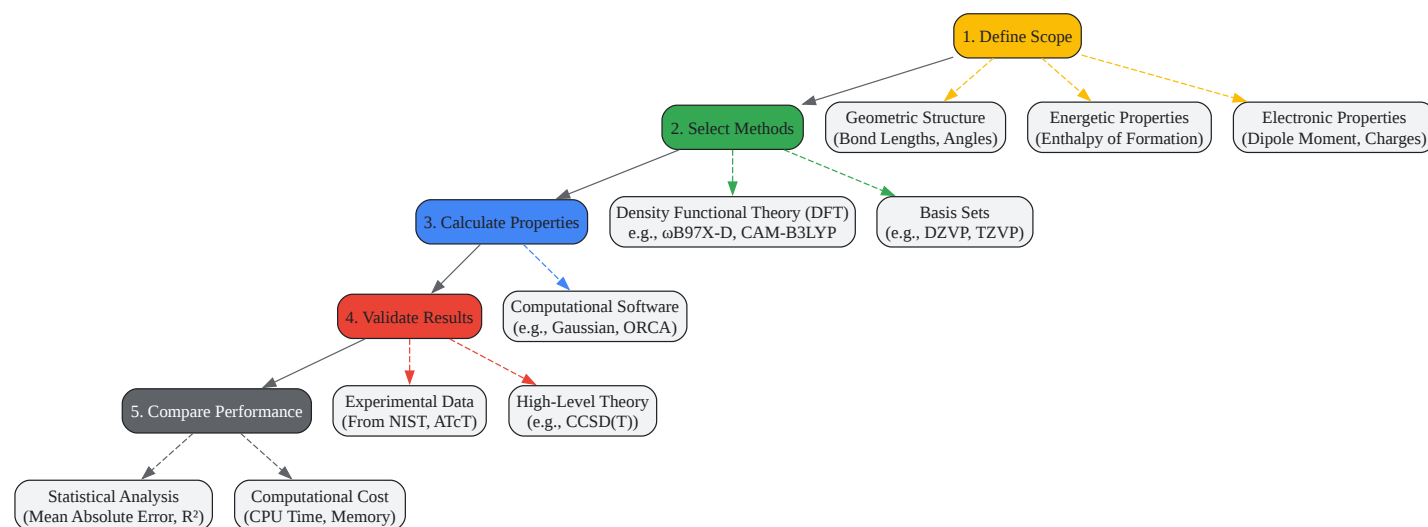
Dioxohydrazine Chemical Profile

Property	Value	Reference / Source
CAS Number	16824-89-8	[1] [2]
Molecular Formula	N ₂ O ₂	[1] [2] [3]
Molecular Weight	60.013 g/mol	[1] [2] [3]
IUPAC Name	N-oxonitrous amide	[1] [2]
SMILES	<chem>N(=O)N=O</chem>	[1] [2]
InChI Key	AZLYZRGJCVQKKK-UHFFFAOYSA-N	[1] [2]
Standard Enthalpy of Formation ($\Delta_f H^\circ @ 298.15 \text{ K}$)	171.13 \pm 0.14 kJ/mol	[3]

This structural and thermochemical data provides a critical benchmark for validating computational methods, as a method's accuracy can be assessed by how well it reproduces these known experimental values [3].

A Framework for Your Benchmarking Study

Since a direct guide does not exist, you can create one by designing and conducting a custom benchmarking study. Here is a proposed workflow based on established practices in computational chemistry, which you can adapt for **dioxohydrazine**.



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Key Steps in the Benchmarking Workflow

- **Define Scope and Metrics:** First, decide which chemical properties of **dioxohydrazine** you want to benchmark. The most straightforward approach is to select properties for which high-quality experimental data exists, such as its **geometric structure** (bond lengths and angles) and **enthalpy of formation** [3]. You could also include electronic properties like its dipole moment.
- **Select Computational Methods:** Choose a range of popular quantum chemical methods to evaluate. A good strategy is to include:
 - **Density Functional Theory (DFT) functionals** known for good performance, such as **ω B97X-D, CAM-B3LYP, and M06-2X**, which have been successfully benchmarked in other computational studies [4].
 - Various **basis sets** of different sizes, from smaller sets like DZVP to larger ones like TZVP, as the choice of basis set can significantly impact both accuracy and computational cost [4].
- **Run Calculations and Validate:** Use computational chemistry software (e.g., Gaussian, ORCA) to calculate the selected properties with each method. Then, compare the results against a trusted reference, known as the "ground truth." For **dioxohydrazine**, the **enthalpy of formation from the ATcT database** is an excellent benchmark for energetic accuracy [3].
- **Compare Performance:** Systematically compare the methods using quantitative metrics. Create a results table that shows, for each method:
 - The calculated value for each property (e.g., N-N bond length, ΔfH°).
 - The **deviation from the experimental value** (the error).
 - The **computational cost** (e.g., CPU time, memory usage).

How to Proceed with Your Research

To move forward with creating your comparison guide, I suggest the following:

- **Leverage the Foundational Data:** The chemical data and enthalpy value provided here are from authoritative sources and are perfect for building your benchmark [1] [3].
- **Consult General Benchmarking Guidelines:** For a robust study design, refer to published guidelines on computational benchmarking. These resources offer best practices to ensure your comparisons are fair, accurate, and unbiased [5].
- **Explore Neighboring Literature:** Look at benchmarking studies on similar molecules. For example, a study benchmarking DFT methods for zinc porphyrin complexes can provide a proven template for methodology selection and evaluation metrics [4].

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References

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